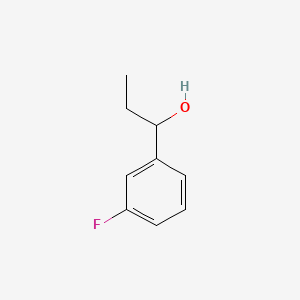

![molecular formula C12H15ClN2S B1342488 2-(Piperidin-3-yl)benzo[d]thiazole CAS No. 750640-97-2](/img/structure/B1342488.png)

2-(Piperidin-3-yl)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

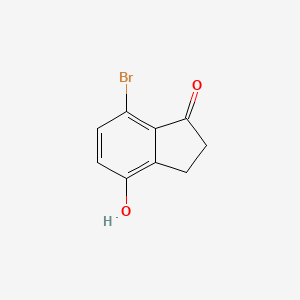

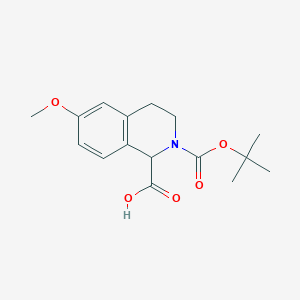

2-(Piperidin-3-yl)benzo[d]thiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The piperidinyl group attached to the benzothiazole ring suggests that this compound may exhibit interesting biological activities, as evidenced by various studies on similar structures. For instance, benzothiazole derivatives have been reported to possess neuroleptic, antibacterial, and anti-mycobacterial activities . The presence of a piperidine moiety is a common feature in many pharmacologically active compounds, which can influence the compound's binding affinity to biological targets .

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves the reaction of appropriate precursors under controlled conditions. For example, the synthesis of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles was achieved by varying the substituent on the benzisoxazole ring and the piperidinyl substituents . Similarly, the synthesis of 2-piperidin-4-yl-benzimidazoles was performed to evaluate their antibacterial activities . The synthesis of 2-(piperidin-3-yl)benzo[d]thiazole would likely follow analogous methods, involving the reaction of a suitable piperidine derivative with a benzo[d]thiazole precursor.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structure of a benzo[d]thiazole derivative was characterized by FT-IR, NMR, UV–Vis spectroscopies, and X-ray diffraction methods . The molecular geometry was optimized using density functional theory (DFT), which showed good consistency with the experimental data. The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, revealing planar benzothiazol and imidazol rings with a dihedral angle between them .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present. For example, 2-(1-Piperidinyl)-1.3-dithioles were condensed with benzthiazolium- and benzselenazolium perchlorates to form electron-rich olefins . The reactivity of these compounds can lead to further transformations, such as cycloaddition reactions. The specific chemical reactions of 2-(piperidin-3-yl)benzo[d]thiazole would depend on the substituents present on the benzothiazole and piperidine rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their molecular structure. For instance, the photoluminescence spectra of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate were used to explore its optical properties . The antimicrobial and antioxidant activities of thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole were evaluated, indicating that the introduction of these functional groups can significantly affect the biological properties of the compounds . The physical properties such as solubility, melting point, and stability of 2-(piperidin-3-yl)benzo[d]thiazole would be determined by its specific molecular interactions and structural conformation.

Scientific Research Applications

-

Pharmaceutical Applications of Piperidine Derivatives

- Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

-

Anti-inflammatory Properties of Benzo[d]thiazole Derivatives

- Summary of the Application : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized and evaluated for anti-inflammatory activity .

- Methods of Application : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were treated with 1-(2-chloroethyl)piperidine hydrochloride and 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .

- Results or Outcomes : Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 (11.34 µM and 11.21 µM) values for COX-1 inhibition, whereas the same compounds demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .

-

Antioxidant Properties of Thiazole Derivatives

- Summary of the Application : Thiazole derivatives have been found to exhibit antioxidant properties .

- Methods of Application : The antioxidant properties of thiazole derivatives can be evaluated using various assays, such as the DPPH radical scavenging assay .

- Results or Outcomes : Thiazole derivatives have shown promising results in these assays, indicating their potential as antioxidant agents .

-

Neuroprotective Effects of Thiazole Derivatives

- Summary of the Application : Thiazole derivatives have been found to exhibit neuroprotective effects .

- Methods of Application : These effects can be evaluated using various in vitro and in vivo models of neurodegenerative diseases .

- Results or Outcomes : Thiazole derivatives have shown promising results in these models, indicating their potential as neuroprotective agents .

-

Antimicrobial Properties of Thiazole Derivatives

- Summary of the Application : Thiazole derivatives have been found to exhibit antimicrobial properties .

- Methods of Application : The antimicrobial properties of thiazole derivatives can be evaluated using various assays, such as the disk diffusion assay .

- Results or Outcomes : Thiazole derivatives have shown promising results in these assays, indicating their potential as antimicrobial agents .

-

Antiretroviral Properties of Thiazole Derivatives

- Summary of the Application : Thiazole derivatives have been found to exhibit antiretroviral properties .

- Methods of Application : The antiretroviral properties of thiazole derivatives can be evaluated using various assays, such as the HIV reverse transcriptase inhibition assay .

- Results or Outcomes : Thiazole derivatives have shown promising results in these assays, indicating their potential as antiretroviral agents .

-

Anticancer Properties of Piperidine Derivatives

- Summary of the Application : Piperidine derivatives are being utilized in different ways as anticancer agents .

- Methods of Application : The anticancer properties of piperidine derivatives can be evaluated using various in vitro and in vivo models of cancer .

- Results or Outcomes : Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

-

Antiviral Properties of Piperidine Derivatives

- Summary of the Application : Piperidine derivatives are being utilized in different ways as antiviral agents .

- Methods of Application : The antiviral properties of piperidine derivatives can be evaluated using various assays, such as the HIV reverse transcriptase inhibition assay .

- Results or Outcomes : Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

-

Antimalarial Properties of Piperidine Derivatives

- Summary of the Application : Piperidine derivatives are being utilized in different ways as antimalarial agents .

- Methods of Application : The antimalarial properties of piperidine derivatives can be evaluated using various assays, such as the Plasmodium falciparum inhibition assay .

- Results or Outcomes : Compounds with piperidine moiety show a wide variety of biologic activities .

-

Antihypertension Properties of Piperidine Derivatives

- Summary of the Application : Piperidine derivatives are being utilized in different ways as antihypertension agents .

- Methods of Application : The antihypertension properties of piperidine derivatives can be evaluated using various assays, such as the angiotensin-converting enzyme (ACE) inhibition assay .

- Results or Outcomes : Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .

-

Analgesic Properties of Piperidine Derivatives

- Summary of the Application : Piperidine derivatives are being utilized in different ways as analgesic agents .

- Methods of Application : The analgesic properties of piperidine derivatives can be evaluated using various assays, such as the hot plate test .

- Results or Outcomes : Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .

-

Anti-Alzheimer Properties of Piperidine Derivatives

- Summary of the Application : Piperidine derivatives are being utilized in different ways as anti-Alzheimer agents .

- Methods of Application : The anti-Alzheimer properties of piperidine derivatives can be evaluated using various assays, such as the acetylcholinesterase (AChE) inhibition assay .

- Results or Outcomes : Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .

properties

IUPAC Name |

2-piperidin-3-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPKASSSZWCUJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-3-yl)benzo[d]thiazole | |

CAS RN |

750640-97-2 |

Source

|

| Record name | 2-(piperidin-3-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)

![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)